molecular formula C20H12FN3O B12024931 1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

Cat. No.: B12024931
M. Wt: 329.3 g/mol
InChI Key: RTROIFFZOZJKLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide typically involves a [3+2] cycloaddition reaction. This reaction is carried out by reacting isoquinolinium ylides with fumaronitrile under specific conditions . The cycloimmonium ylides act as 1,3-dipoles and react in situ with fumaronitrile to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide involves its interaction with tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . This mechanism makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the cyano and fluorophenyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and drug development .

Properties

Molecular Formula

C20H12FN3O

Molecular Weight

329.3 g/mol

IUPAC Name

1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

InChI

InChI=1S/C20H12FN3O/c21-15-5-7-16(8-6-15)23-20(25)18-11-14(12-22)19-17-4-2-1-3-13(17)9-10-24(18)19/h1-11H,(H,23,25)

InChI Key

RTROIFFZOZJKLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=C(C=C3C(=O)NC4=CC=C(C=C4)F)C#N

Origin of Product

United States

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